molecular formula C12H10N2O2S B055935 6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid CAS No. 113508-89-7

6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid

Cat. No. B055935
CAS RN: 113508-89-7
M. Wt: 246.29 g/mol
InChI Key: UAHIEZQSBXHATR-UHFFFAOYSA-N
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Description

6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid (DMIBTA) is a heterocyclic organic compound that is widely used in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is based on its ability to intercalate into DNA and RNA molecules. This intercalation disrupts the structure of the nucleic acid molecule and can lead to DNA damage and mutations. 6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid also has the ability to bind to proteins and other biomolecules, which can affect their function and activity.
Biochemical and Physiological Effects
6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. This compound can induce DNA damage and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. 6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can also affect the activity of enzymes and other proteins, which can have a wide range of physiological effects.

Advantages and Limitations for Lab Experiments

6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has several advantages for use in lab experiments. This compound is highly fluorescent, which makes it easy to detect and monitor in biological samples. 6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is also relatively stable and can be used in a variety of experimental conditions. However, there are some limitations to the use of 6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in lab experiments. This compound can be toxic to cells at high concentrations, and its intercalation into DNA can affect the accuracy of certain assays.

Future Directions

There are several future directions for research on 6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid. One area of interest is the development of new imaging techniques for studying cellular processes and diseases. 6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid could also be used to study the effects of environmental toxins and pollutants on DNA damage and repair mechanisms. Additionally, further research is needed to explore the potential therapeutic applications of 6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in cancer treatment and other diseases.
Conclusion
In conclusion, 6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is a valuable compound for scientific research due to its unique structure and properties. This compound has a wide range of applications in studying various biochemical and physiological processes. While there are some limitations to the use of 6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in lab experiments, its potential for developing new imaging techniques and therapeutic applications make it an important area for future research.

Synthesis Methods

6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can be synthesized through a multistep process that involves the reaction of 2-aminobenzothiazole with formaldehyde and acetic anhydride. This reaction produces an intermediate product, which is then treated with methyl iodide to form 6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid. The purity of 6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can be improved through recrystallization and purification techniques.

Scientific Research Applications

6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is widely used in scientific research as a fluorescent probe for detecting and monitoring various biological processes. This compound has been used to study DNA damage and repair mechanisms, protein-DNA interactions, and cellular signaling pathways. 6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been used to develop imaging techniques for studying cancer cells and other diseases.

properties

CAS RN

113508-89-7

Product Name

6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

6,7-dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid

InChI

InChI=1S/C12H10N2O2S/c1-6-3-9-10(4-7(6)2)17-12-13-8(11(15)16)5-14(9)12/h3-5H,1-2H3,(H,15,16)

InChI Key

UAHIEZQSBXHATR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)SC3=NC(=CN23)C(=O)O

Canonical SMILES

CC1=CC2=C(C=C1C)SC3=NC(=CN23)C(=O)O

synonyms

6,7-DIMETHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-2-CARBOXYLIC ACID

Origin of Product

United States

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